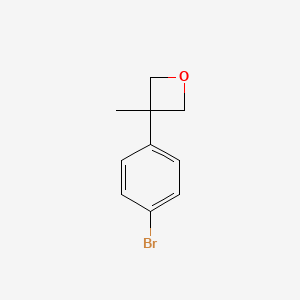
3-(4-Bromophenyl)-3-methyloxetane
Overview
Description
“3-(4-Bromophenyl)-3-methyloxetane” is likely a brominated organic compound. It contains a bromophenyl group, which is a phenyl ring (a cyclic group of six carbon atoms) with a bromine atom attached, and an oxetane ring, which is a three-membered cyclic ether .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as Friedel-Crafts acylation, Suzuki cross-coupling, and Fischer indole cyclization . For instance, the synthesis of a related compound was achieved using a reaction involving methanol and pTsOH as a catalyst under microwave radiation .
Molecular Structure Analysis
The molecular structure of bromophenyl derivatives is often confirmed by techniques such as X-ray crystallography . These studies provide insights into the potential molecular geometry and conformation of the compound.
Chemical Reactions Analysis
The bromophenyl group in these compounds is a reactive site that can participate in further chemical reactions, such as Suzuki cross-coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of bromophenyl derivatives can be inferred from related compounds .
Scientific Research Applications
Drug Discovery and Development
The compound “3-(4-Bromophenyl)-3-methyloxetane” serves as a privileged scaffold in drug discovery. Its rigid heterocyclic system allows for the precise orientation of functional substituents, which is crucial for molecular recognition processes in pharmacology .
Anti-inflammatory Applications
Docking studies have shown that derivatives of this compound have potential applications in the regulation of inflammatory diseases. This is due to their ability to interact with specific biological targets involved in the inflammatory response .
Antibacterial and Antifungal Agents
Derivatives of “3-(4-Bromophenyl)-3-methyloxetane” have been reported to exhibit antibacterial and antifungal activities. This makes them valuable for the development of new antimicrobial agents that can be used to treat various infections .
Anticancer Activity
The structure of “3-(4-Bromophenyl)-3-methyloxetane” derivatives has been associated with anticancer properties. Research suggests that these compounds can be used to design and synthesize new anticancer drugs .
Antioxidant Properties
Studies indicate that certain derivatives of “3-(4-Bromophenyl)-3-methyloxetane” may possess antioxidant properties, which are important in protecting cells from oxidative stress and related diseases .
Neuroprotective Potential
Research on newly synthesized derivatives has explored their potential as neuroprotective agents. This includes investigating their capacity to prevent neurotoxicity and to preserve neural function .
Liquid Crystal Synthesis
“3-(4-Bromophenyl)-3-methyloxetane” is a key intermediate in the synthesis of heterocyclic liquid crystals. These materials have applications in displays and other electronic devices due to their unique optical properties .
Electrochemically Induced Synthesis
The compound is used in electrochemically induced synthesis processes. This method is employed to create complex molecules with high precision, which is essential in various fields of chemistry and materials science .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-bromophenyl)-3-methyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-10(6-12-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUDQBGOXZAYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-3-methyloxetane | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1488230.png)
![N-[(3-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B1488232.png)

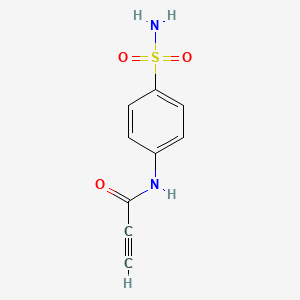


![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1488239.png)

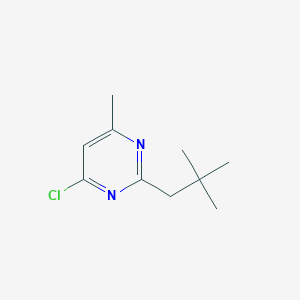
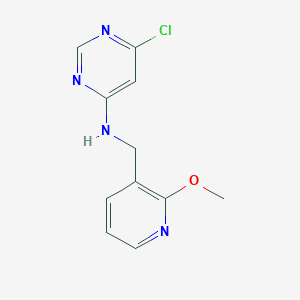
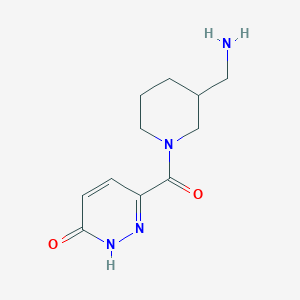
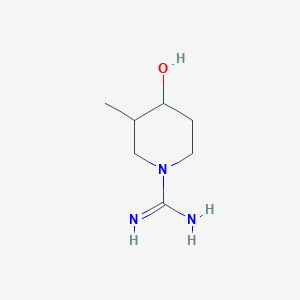
![5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate](/img/structure/B1488252.png)
![(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1488253.png)